molecular formula C13H14BNO2 B573157 4-(benzylaMino)phenylboronic acid CAS No. 1228183-42-3

4-(benzylaMino)phenylboronic acid

Cat. No.: B573157
CAS No.: 1228183-42-3
M. Wt: 227.07
InChI Key: CPRYSXNUXWQAPF-UHFFFAOYSA-N
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Description

4-(Benzylamino)phenylboronic acid is a bifunctional chemical reagent that integrates a phenylboronic acid moiety with a benzylamine group, making it a valuable building block in scientific research. The boronic acid functional group is known for its ability to form reversible covalent complexes with 1,2- and 1,3-diols, which are commonly found in biological sugars like sialic acid . This specific interaction is the foundation for its application in developing carbohydrate sensors , targeted drug delivery systems to cancer cells that overexpress sialic acid , and platforms for the selective capture and analysis of glycoproteins . The presence of the benzylamino group provides a second reactive handle, typically for amide bond formation or other conjugations, allowing researchers to link this targeting moiety to other molecules, surfaces, or carriers such as polymers and nanoparticles . This dual functionality enables the design of advanced materials for cancer immunotherapy and diagnostic biosensors that can operate under physiological conditions . Consequently, this compound is of significant interest in chemical biology and materials science for creating novel tools for cell surface engineering, biomarker detection, and targeted therapeutic strategies. It is important to note that the specific research applications for this exact compound are inferred from the well-established chemistry of its constituent functional groups, and researchers are encouraged to validate its suitability for their specific experimental systems.

Properties

CAS No.

1228183-42-3

Molecular Formula

C13H14BNO2

Molecular Weight

227.07

IUPAC Name

[4-(benzylamino)phenyl]boronic acid

InChI

InChI=1S/C13H14BNO2/c16-14(17)12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15-17H,10H2

InChI Key

CPRYSXNUXWQAPF-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)NCC2=CC=CC=C2)(O)O

Synonyms

4-(benzylaMino)phenylboronic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
4-(Benzylamino)phenylboronic acid -NHCH₂C₆H₅ (benzylamino) C₁₃H₁₄BNO₂ 227.07 (calculated) Not Available Hypothesized applications in targeted drug delivery due to boronic acid-diol interactions and benzylamino-mediated solubility modulation. [Inferred]
4-Biphenylboronic acid -C₆H₅ (biphenyl) C₁₂H₁₁BO₂ 198.03 Not Available Used in Suzuki couplings; biphenyl group enhances π-π stacking in materials science.
4-(Methylthio)phenylboronic acid -SCH₃ (methylthio) C₇H₉BO₂S 183.99 Not Available Sulfur-containing substituent may improve metal-binding capacity; potential use in catalysis.
4-Acetylphenylboronic acid -COCH₃ (acetyl) C₈H₉BO₃ 163.97 240–244 Electron-withdrawing acetyl group reduces boronic acid acidity; used in carbohydrate sensing.
4-(N,N-Dimethylamino)phenylboronic acid -N(CH₃)₂ (dimethylamino) C₈H₁₂BNO₂ 167.00 Not Available Strong electron-donating group increases boronic acid reactivity; employed in fluorescent probes and polymer synthesis.
4-(4-Pyridinyl)phenylboronic acid -C₅H₄N (pyridinyl) C₁₁H₁₀BNO₂ 199.02 Not Available Pyridine moiety enables coordination with transition metals; applied in metal-organic frameworks (MOFs) and heterogeneous catalysis.
4-(Diphenylamino)phenylboronic acid -N(C₆H₅)₂ (diphenylamino) C₁₈H₁₆BNO₂ 295.14 Not Available Used in organic electronics (e.g., OLEDs) due to its hole-transporting diphenylamino group.
(4-Hydroxy-2-methyl)phenylboronic acid -OH, -CH₃ (hydroxy, methyl) C₇H₉BO₃ 151.96 Not Available Hydroxy group enhances solubility in aqueous media; methyl group introduces steric hindrance. Potential use in biomedical sensors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(benzylamino)phenylboronic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling between a benzylamino-substituted aryl halide and a boronic acid precursor. For purity optimization, use column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (e.g., hexane/ethyl acetate). Monitor reaction progress via TLC or HPLC. Pre-functionalization of the benzylamino group prior to boronylation may reduce side reactions .

Q. How should researchers characterize 4-(benzylamino)phenylboronic acid to confirm structural integrity?

  • Methodological Answer : Employ multi-nuclear NMR (¹H, ¹³C, ¹¹B) to verify the benzylamino and boronic acid moieties. Mass spectrometry (ESI-TOF or MALDI) confirms molecular weight. FT-IR can identify B–O stretching (~1,350 cm⁻¹) and N–H bending (~1,600 cm⁻¹). X-ray crystallography or computational modeling (DFT) may resolve steric effects from the benzylamino group .

Q. What are the key stability considerations for handling 4-(benzylamino)phenylboronic acid in aqueous environments?

  • Methodological Answer : Boronic acids hydrolyze in protic solvents; store anhydrously under inert gas. In aqueous buffers (pH 7–9), monitor for esterification with diols (e.g., sugars). Use chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation. Stability assays under physiological conditions (37°C, PBS) are recommended for biological studies .

Advanced Research Questions

Q. How does the benzylamino substituent influence the binding affinity and selectivity of phenylboronic acid derivatives in glycoprotein interactions?

  • Methodological Answer : The benzylamino group enhances binding via hydrophobic interactions and hydrogen bonding with glycoprotein residues. Competitive binding assays (e.g., surface plasmon resonance) at varying pH levels (6.5–8.5) can quantify affinity shifts. Compare with analogs (e.g., 4-aminophenylboronic acid) to isolate substituent effects .

Q. What challenges arise in utilizing 4-(benzylamino)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions, and how can they be mitigated?

  • Methodological Answer : Steric hindrance from the benzylamino group reduces catalytic efficiency. Optimize using bulky ligands (e.g., SPhos) and Pd(OAc)₂ at 80–100°C. Microwave-assisted synthesis improves yield. Pre-protection of the amino group (e.g., as a trifluoroacetamide) prevents catalyst poisoning .

Q. How can computational methods predict the electronic effects of the benzylamino group on the boronic acid's reactivity?

  • Methodological Answer : Density-functional theory (DFT) calculates charge distribution (Mulliken charges) and frontier molecular orbitals (HOMO/LUMO). Solvent models (e.g., PCM) simulate aqueous reactivity. Compare with experimental pKa values to validate computational predictions .

Q. What strategies exist for improving the aqueous solubility of 4-(benzylamino)phenylboronic acid without compromising its reactivity?

  • Methodological Answer : Introduce hydrophilic groups (e.g., polyethylene glycol) via amide coupling. Co-solvents (DMSO ≤10%) or cyclodextrin inclusion complexes enhance solubility. Pro-drug approaches (e.g., boronate ester formation) reversibly mask the boronic acid until target interaction .

Q. What are the potential sources of contradictory data in evaluating the hydrolytic stability of 4-(benzylamino)phenylboronic acid under physiological conditions?

  • Methodological Answer : Contradictions arise from pH variability (e.g., tumor microenvironments vs. blood), competing diol concentrations, and assay sensitivity (NMR vs. UV-Vis). Standardize buffer systems (e.g., 10 mM phosphate) and include negative controls (e.g., boronic acid-free) to isolate degradation pathways .

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